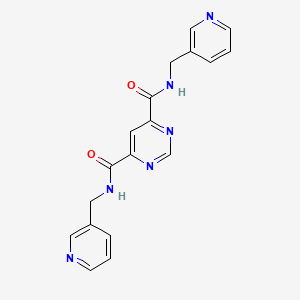
N,N'-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] is a small molecule with the chemical formula C18H16N6O2. . The compound consists of a pyrimidine ring substituted with two carboxamide groups, each linked to a pyridin-3-ylmethyl group.
Vorbereitungsmethoden
Die Synthese von BIS-[(PYRIDIN-3-YLMETHYL)-AMID] DER PYRIMIDIN-4,6-DICARBONSÄURE beinhaltet typischerweise die Reaktion von Pyrimidin-4,6-dicarbonsäure mit Pyridin-3-ylmethylamin unter geeigneten Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei ein Kupplungsmittel wie N,N'-Dicyclohexylcarbodiimid (DCC) hinzugefügt wird, um die Bildung der Amidbindungen zu erleichtern . Das Reaktionsgemisch wird dann bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, bis das gewünschte Produkt erhalten wird. Das Produkt wird durch Umkristallisation oder Chromatographie gereinigt.
Analyse Chemischer Reaktionen
BIS-[(PYRIDIN-3-YLMETHYL)-AMID] DER PYRIMIDIN-4,6-DICARBONSÄURE kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Carboxamidgruppen zu Aminen führt.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und spezifische Reaktionstemperaturen und -zeiten. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallionen zu bilden.
Wirkmechanismus
Der Wirkmechanismus von BIS-[(PYRIDIN-3-YLMETHYL)-AMID] DER PYRIMIDIN-4,6-DICARBONSÄURE beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen. So wurde gezeigt, dass die Verbindung Kollagenase inhibiert, indem sie an deren aktives Zentrum bindet und so verhindert, dass das Enzym Kollagen abbaut . Diese Hemmung wird durch die Bildung stabiler Komplexe zwischen der Verbindung und dem Enzym erreicht, was die katalytische Aktivität des Enzyms blockiert.
Wirkmechanismus
The mechanism of action of PYRIMIDINE-4,6-DICARBOXYLIC ACID BIS-[(PYRIDIN-3-YLMETHYL)-AMIDE] involves its interaction with specific molecular targets, such as enzymes. For example, the compound has been shown to inhibit collagenase by binding to its active site, thereby preventing the enzyme from breaking down collagen . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, which blocks the enzyme’s catalytic activity.
Vergleich Mit ähnlichen Verbindungen
BIS-[(PYRIDIN-3-YLMETHYL)-AMID] DER PYRIMIDIN-4,6-DICARBONSÄURE kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
BIS-(3-METHYL-BENZYLAMID) DER PYRIMIDIN-4,6-DICARBONSÄURE: Diese Verbindung hat einen ähnlichen Pyrimidinkern, aber unterschiedliche Substituenten an den Carboxamidgruppen, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.
N,N'-BIS(PYRIDIN-3-YLMETHYL)PYRIMIDIN-4,6-DICARBOXAMID: Diese Verbindung ist strukturell ähnlich, kann aber aufgrund von Variationen in den Substituenten eine andere Reaktivität und Anwendung haben.
Die Einzigartigkeit von BIS-[(PYRIDIN-3-YLMETHYL)-AMID] DER PYRIMIDIN-4,6-DICARBONSÄURE liegt in ihrer spezifischen Kombination von funktionellen Gruppen, die eine eindeutige chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
Molekularformel |
C18H16N6O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
4-N,6-N-bis(pyridin-3-ylmethyl)pyrimidine-4,6-dicarboxamide |
InChI |
InChI=1S/C18H16N6O2/c25-17(21-10-13-3-1-5-19-8-13)15-7-16(24-12-23-15)18(26)22-11-14-4-2-6-20-9-14/h1-9,12H,10-11H2,(H,21,25)(H,22,26) |
InChI-Schlüssel |
NHPBWKYFMTXWAA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=NC=N2)C(=O)NCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















